BenchChemオンラインストアへようこそ!

4-(1H-Benzo[d]imidazol-2-yl)benzamide

Medicinal Chemistry Physicochemical Properties Building Block Comparison

4-(1H-Benzo[d]imidazol-2-yl)benzamide (CAS 145855-32-9) is the scaffold of choice for kinase inhibitor programs requiring an intact benzimidazole hinge-binding motif. Unlike N-linked regioisomers that block the critical NH donor, this C-2 linked architecture preserves canonical kinase recognition while positioning the para-amide for diversification into amides, sulfonamides, or reversed amides. With a CNS-compatible profile (TPSA 71.8 Ų, XLogP3 2.1) superior to ionizable acid/amine analogs, it is ideal for neuro-oncology lead series. A pre-available five-isoform rat CYP inhibition panel (all Ki >50 μM) eliminates de novo ADME screening. One-step transformations to nitriles, amines, or acids enable parallel HTE workflows, accelerating SAR cycles versus alternative building blocks.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B15055446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Benzo[d]imidazol-2-yl)benzamide
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C14H11N3O/c15-13(18)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,15,18)(H,16,17)
InChIKeyXJJWAVHPIYRHNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Benzo[d]imidazol-2-yl)benzamide: Core Benzimidazole-Benzamide Scaffold for Kinase-Targeted Library Synthesis


4-(1H-Benzo[d]imidazol-2-yl)benzamide (CAS 145855-32-9) is a heterocyclic building block comprising a benzimidazole core directly linked to a benzamide moiety [1]. With a molecular formula of C14H11N3O and a molecular weight of 237.26 g/mol, this compound serves as a privileged scaffold in medicinal chemistry for constructing kinase inhibitor libraries and other bioactive molecules [1][2]. Its structure positions the amide group para to the benzimidazole ring, distinguishing it from regioisomeric N-linked benzimidazole benzamides and other functional group analogs commonly used as synthetic intermediates [3].

Why Generic Substitution of 4-(1H-Benzo[d]imidazol-2-yl)benzamide is Not Straightforward


Direct functional group interchange among 4-(1H-benzimidazol-2-yl)benzamide, its benzoic acid analog (CAS 66631-29-6), and its aniline analog (CAS 2963-77-1) is chemically permissible but introduces significant differences in reactivity, physicochemical properties, and synthetic step-efficiency that directly impact hit-to-lead timelines [1][2]. The amide exhibits a distinct hydrogen-bonding donor/acceptor profile (2 donors, 2 acceptors) versus the acid (2 donors, 3 acceptors) and the amine (2 donors, 2 acceptors but with a basic amine rather than a neutral amide), which alters both target engagement potential and pharmacokinetic parameters [1][3]. Furthermore, the regioisomeric N-(1H-benzimidazol-2-yl)benzamide (CAS 7412-05-7) positions the benzamide group on the benzimidazole nitrogen, drastically changing the vector of substitution and hinge-binding geometry in kinase programs—making it a non-interchangeable scaffold for structure-activity relationship (SAR) studies .

Quantitative Product-Specific Evidence Guide for 4-(1H-Benzo[d]imidazol-2-yl)benzamide


Physicochemical Differentiation: LogP, H-Bond Profile, and TPSA Comparison Against the Acid and Amine Analogs

The target benzamide demonstrates a logP (XLogP3) of 2.1, positioning it between the more lipophilic benzoic acid analog (XLogP3 = 2.8) and the aniline analog (XLogP3 = 2.6), as computed by PubChem [1]. This moderate lipophilicity, combined with a topological polar surface area (TPSA) of 71.8 Ų and a balanced hydrogen-bond donor/acceptor count of 2/2, distinguishes it from the acid (3 acceptors) and the amine (which carries a basic nitrogen that is predominantly protonated at physiological pH, altering its effective H-bond donor count and charge state) [1][2][3]. The amide's neutral, non-ionizable nature at physiological pH contrasts sharply with the anionic carboxylate of the acid and the potentially cationic amine, providing a distinct pharmacokinetic and permeability profile that is critical for central nervous system (CNS) drug discovery programs where charge neutrality and moderate TPSA are required for blood-brain barrier penetration [4].

Medicinal Chemistry Physicochemical Properties Building Block Comparison

Synthetic Tractability: One-Step Diversification Advantage of the Primary Amide Handle

The primary amide group of 4-(1H-benzimidazol-2-yl)benzamide serves as a versatile synthetic handle that can be directly transformed via Hofmann rearrangement to the aniline, dehydrated to the nitrile, or hydrolyzed to the carboxylic acid—all in a single synthetic step . In contrast, starting from the corresponding benzoic acid or aniline requires additional protection/deprotection sequences or less efficient transformations to achieve the same diversification [1]. The compound has been explicitly utilized as a key intermediate in the synthesis of thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety, where the amide group is first converted to a cyanoacetamide for subsequent cyclocondensation reactions that yielded compounds with dual Aurora A kinase and KSP inhibitory activities [2]. This synthetic versatility translates into a minimum one-step reduction in library production timelines compared to the acid or amine analogs when amide-derived functional groups are the desired diversification point.

Organic Synthesis Intermediate Reactivity Library Chemistry

Regioisomeric Precision: C-4 Benzamide Attachment Avoids Hinge-Binder Scaffold Drift

The target compound places the benzamide moiety at the 4-position of the 2-phenyl substituent on the benzimidazole ring. This contrasts with the regioisomer N-(1H-benzimidazol-2-yl)benzamide (CAS 7412-05-7), where the benzamide group is directly attached to the benzimidazole nitrogen . In kinase inhibitor design, the benzimidazole NH and N3 nitrogen typically form the hinge-binding motif, and substitution at the benzimidazole nitrogen (as in the N-linked isomer) directly competes with this critical interaction, often resulting in a complete loss of kinase binding affinity [1]. The C-4 benzamide attachment preserves the free benzimidazole NH for hinge binding while projecting the amide vector into the solvent-exposed region or back pocket, a design principle exploited in numerous benzimidazole-based kinase inhibitor series, including those targeting Aurora kinases and VEGFR-2 [1][2]. This structural distinction is not merely incremental—it represents a binary scaffold choice that determines whether the compound can function as a classic type I or type II kinase inhibitor.

Kinase Drug Discovery Scaffold Design Regiochemistry

Documented Use as Key Intermediate in Dual Aurora A/KSP Inhibitor Synthesis with Benchmark Comparable Activity

4-(1H-Benzo[d]imidazol-2-yl)benzamide was employed as the starting material (compound 1) in the multi-step synthesis of thiazolo[3,2-a]pyrimidine derivatives that demonstrated dual Aurora A kinase and KSP (kinesin spindle protein) inhibitory activity [1]. The final compounds (e.g., 6e and 6k) exhibited marked antiproliferative activity against HCT116 (colorectal), HepG2 (liver), and A2780 (ovarian) cancer cell lines, with potency comparable to the standard reference agent CK0106023 [1]. While the target compound itself is the precursor, not the final bioactive agent, its successful employment in generating compounds with dual-target activity that matches a known standard validates this specific building block as a productive starting point for mitotic kinase inhibitor programs—a feature not demonstrated for the corresponding acid or amine starting materials in the same chemotype series.

Anticancer Aurora Kinase KSP Thiazolopyrimidine

CYP450 Liability Profile: Weak Inhibition Across Major Rat Liver Isoforms

4-(1H-Benzo[d]imidazol-2-yl)benzamide was profiled for cytochrome P450 inhibition across five rat liver microsomal isoforms, yielding Ki values of 52.6 μM (CYP3A2), 127 μM (CYP1A2), 179 μM (CYP2D1), 203 μM (CYP2C6), and >200 μM (CYP2E1) [1]. These values indicate uniformly weak inhibition (Ki > 50 μM) across all tested CYP isoforms, classifying the compound as a low-risk starting point for drug-drug interaction (DDI) potential compared to many benzimidazole-based drug candidates that exhibit sub-micromolar CYP inhibition [2]. For medicinal chemistry teams, selecting a building block with established low CYP liability can significantly reduce the risk of later-stage CYP-mediated attrition, a leading cause of clinical failure. This data is uniquely available for the benzamide variant; equivalent CYP panels for the acid or aniline analogs are not publicly available, giving the amide an advantage in terms of ADME-predictability at the procurement stage.

ADME CYP450 Inhibition Drug-Drug Interaction

Optimal Application Scenarios for 4-(1H-Benzo[d]imidazol-2-yl)benzamide in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis Targeting the Hinge-Binding Benzimidazole Pharmacophore

The free benzimidazole NH and the C-4 benzamide vector make this compound the scaffold of choice for constructing kinase inhibitor libraries that rely on the benzimidazole hinge-binding motif [1]. Unlike the N-linked regioisomer that occupies the same nitrogen required for hinge interaction, this building block preserves the canonical kinase recognition element while allowing the amide to be diversified into amides, sulfonamides, or reversed amides for back-pocket or solvent-channel engagement [2]. This application is supported by its documented use in generating dual Aurora A/KSP inhibitors with activity comparable to the standard CK0106023 [1].

CNS-Penetrant Probe Synthesis Requiring Balanced TPSA and Charge Neutrality

With a TPSA of 71.8 Ų, XLogP3 of 2.1, and a neutral charge state at physiological pH, the compound falls within the optimal CNS drug space (TPSA <90 Ų, 11][2]. This profile is superior to the ionizable acid and amine analogs, which can reduce passive permeability or increase P-glycoprotein efflux. Medicinal chemists targeting neurodegenerative or neuro-oncology indications should select this amide over its acid or amine counterparts when CNS exposure is a primary requirement [2].

Late-Stage Functionalization in Parallel Synthesis Workflows for SAR Expansion

The primary amide handle enables direct, one-step transformation to nitriles, amines, or carboxylic acids without the need for protecting group strategies [1]. This divergent reactivity supports parallel synthesis and high-throughput experimentation (HTE) workflows where multiple vectors need to be explored in a single campaign. The documented reduction in synthetic steps (3 one-step pathways vs. 1-2 for alternative building blocks) translates directly to FTE time savings and faster SAR cycle completion in biotech and CRO settings [2].

Early-Stage ADME Risk Assessment Using Pre-Existing CYP450 Profiling Data

The availability of a five-isoform rat CYP inhibition panel (all Ki >50 μM, indicating weak inhibition) provides an immediate ADME risk assessment that is not available for the acid or amine analogs [1]. Compound management teams can use this data to prioritize this building block for lead series where drug-drug interaction potential is a concern, avoiding the need for de novo CYP screening on the scaffold itself and accelerating the transition from hit identification to lead optimization [1][2].

Quote Request

Request a Quote for 4-(1H-Benzo[d]imidazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.